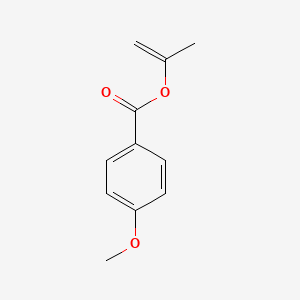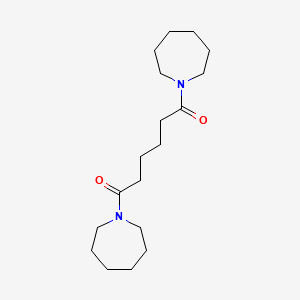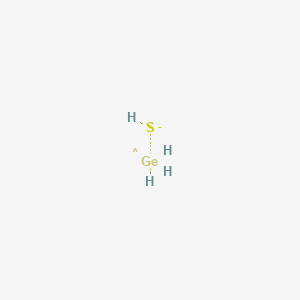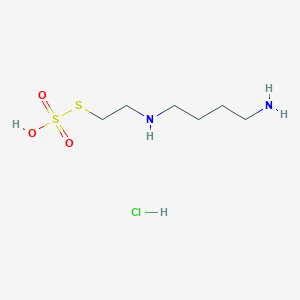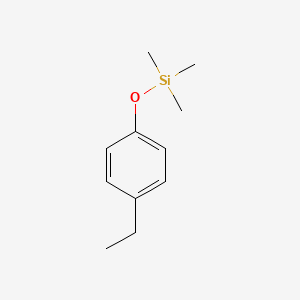
Silane, (4-ethylphenoxy)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (4-ethylphenoxy)trimethyl-: is an organosilicon compound with the molecular formula C₁₁H₁₈OSi and a molecular weight of 194.3455 g/mol . This compound is known for its unique chemical structure, which includes a silane group bonded to a 4-ethylphenoxy group. It is used in various industrial and scientific applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (4-ethylphenoxy)trimethyl- typically involves the reaction of 4-ethylphenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds as follows:
4-ethylphenol+trimethylchlorosilane→Silane, (4-ethylphenoxy)trimethyl-+HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound .
Industrial Production Methods: In industrial settings, the production of Silane, (4-ethylphenoxy)trimethyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, (4-ethylphenoxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Hydride donors like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silane compounds.
Applications De Recherche Scientifique
Chemistry: Silane, (4-ethylphenoxy)trimethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in surface modification and as a coupling agent in polymer chemistry .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems .
Industry: Industrially, Silane, (4-ethylphenoxy)trimethyl- is used in the production of adhesives, sealants, and coatings.
Mécanisme D'action
The mechanism of action of Silane, (4-ethylphenoxy)trimethyl- involves its ability to form strong covalent bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can then react with other compounds to form stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications .
Comparaison Avec Des Composés Similaires
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Phenyltrimethylsilane
Comparison: Silane, (4-ethylphenoxy)trimethyl- is unique due to the presence of the 4-ethylphenoxy group, which imparts specific reactivity and stability. Compared to other similar compounds, it offers enhanced performance in surface modification and adhesion applications .
Propriétés
Numéro CAS |
17993-90-7 |
|---|---|
Formule moléculaire |
C11H18OSi |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
(4-ethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-5-10-6-8-11(9-7-10)12-13(2,3)4/h6-9H,5H2,1-4H3 |
Clé InChI |
KIEPAPDECCHXNJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



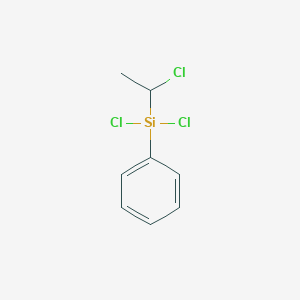
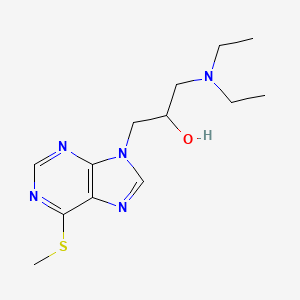
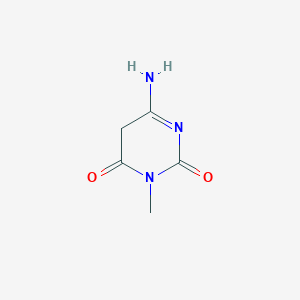
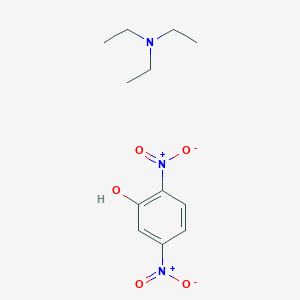

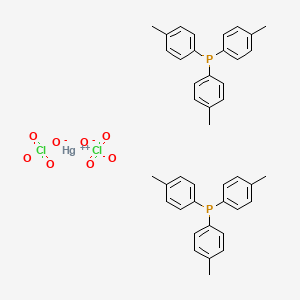
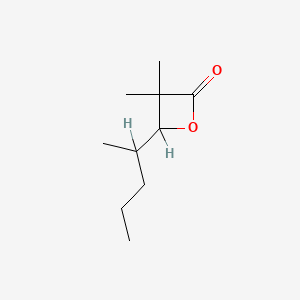
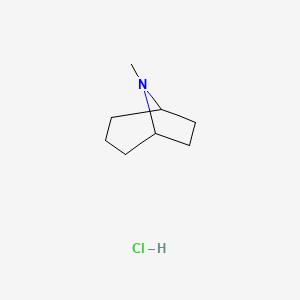
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
